(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile is a chiral compound that plays a significant role in medicinal chemistry, particularly in the development of dipeptidyl peptidase IV inhibitors, which are important in the treatment of type 2 diabetes. This compound is classified as a pyrrolidine derivative, featuring a hydroxyacetyl group and a carbonitrile functional group, which contribute to its biological activity.
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile can be sourced from various chemical suppliers and is classified under organic compounds with the molecular formula . It is recognized for its potential therapeutic applications, specifically as an intermediate in the synthesis of more complex pharmaceutical agents like Vildagliptin, a well-known DPP-IV inhibitor .
The synthesis of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile typically involves the following steps:
The molecular structure of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile consists of a pyrrolidine ring substituted with a hydroxyacetyl group and a carbonitrile group. The compound's stereochemistry is crucial for its biological activity.
Key structural data includes:
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions that can modify its functional groups:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism of action of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile primarily relates to its role as an inhibitor of dipeptidyl peptidase IV. By binding to the active site of this enzyme, it prevents the degradation of incretin hormones, thereby increasing insulin secretion in response to meals and lowering blood glucose levels.
The compound's efficacy is attributed to its structural features that allow for specific interactions with the enzyme's active site, enhancing its therapeutic potential against type 2 diabetes .
The physical properties of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile include:
Chemical properties include:
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile serves several important applications in scientific research:
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile is a specialized chiral pyrrolidine derivative serving as a crucial synthetic intermediate in modern antidiabetic drug development. Its molecular architecture combines a stereodefined pyrrolidine ring with two functionally reactive groups: a nitrile moiety at the C2 position and a hydroxyacetyl side chain on the nitrogen atom. This specific arrangement enables its transformation into pharmacologically active molecules targeting diabetes mellitus. The compound exemplifies how strategically functionalized heterocycles serve as molecular building blocks for complex therapeutics.
Table 1: Key Identifiers of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile
Property | Value |
---|---|
CAS Registry Number | 1563006-28-9 |
Molecular Formula | C₇H₁₀N₂O₂ |
Molecular Weight | 154.17 g/mol |
IUPAC Name | (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile |
Key Functional Groups | Cyanopyrrolidine, Hydroxyacetamide |
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile occupies a pivotal position in the synthetic pathways leading to clinically significant Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, most notably Vildagliptin (LAF237). DPP-IV is a serine protease enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the activity of these hormones, enhancing glucose-dependent insulin secretion and suppressing glucagon release, thereby offering a mechanism-based approach for managing type 2 diabetes [2] [3] [9].
The significance of this hydroxyacetyl derivative stems from its direct structural relationship to the pharmacophoric 2(S)-cyanopyrrolidine motif, recognized as essential for potent and selective DPP-IV inhibition [3] [6]. The nitrile group (-C≡N) at the pyrrolidine C2 position acts as an electrophilic "warhead," forming a reversible covalent bond with the catalytic serine residue (Ser630) within the DPP-IV active site. This interaction provides high-affinity, nanomolar-level inhibition while maintaining sufficient chemical stability for oral administration [3] [6] [9]. The hydroxyacetyl side chain serves as the point for structural diversification, enabling coupling with various amine components – such as the adamantane derivative in Vildagliptin – to fine-tune potency, selectivity, and pharmacokinetic properties [4] [8].
Synthetic Utility and Pathways:The primary synthetic value of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile lies in its role as a direct precursor to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, the electrophilic alkylating agent used for the crucial N-glycylation step in Vildagliptin synthesis. This transformation is typically achieved via hydroxyl-to-chloro substitution using reagents like thionyl chloride (SOCl₂) [4] [8]:
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile + SOCl₂ → (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile + SO₂ + HCl
The resulting chloroacetyl derivative is then reacted with 3-hydroxy-1-aminoadamantane under basic conditions (e.g., K₂CO₃, often with KI catalysis) to form the glycyl bridge and yield Vildagliptin [3] [4] [8]:
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile + H₂N-Ada-OH → Vildagliptin + HCl
Alternative routes involve the direct use of the hydroxyacetyl compound in condensation reactions with 3-hydroxy-1-aminoadamantane, employing activating agents like carbonyldiimidazole (CDI) or other coupling reagents, bypassing the need for the chloro intermediate [4].
Table 2: Synthetic Routes Involving (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile in Vildagliptin Synthesis
Synthetic Role | Starting Material | Key Transformation | Product/Intermediate | Significance |
---|---|---|---|---|
Precursor to Chloro Derivative | (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile | Chlorination (e.g., SOCl₂) | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Generates electrophilic alkylator for adamantylamine coupling; Classic route. |
Direct Condensation Agent | (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile | Activated Coupling (e.g., CDI) | Crude Vildagliptin | Streamlines synthesis; Avoids handling chlorinated intermediate; Requires activation. |
Hydrolysis Product | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Controlled Hydrolysis | (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile | Potential impurity or degradation product; Illustrates compound relationship. |
Structural Significance of Cyanopyrrolidine:The inherent stereochemistry ((S)-configuration at C2) and the non-planar, pseudorotating nature of the pyrrolidine ring are critical for optimal binding within the DPP-IV active site, which preferentially accommodates proline or proline-mimetic structures [6]. The combination of the pyrrolidine scaffold mimicking the natural peptide substrate's proline and the strategically positioned nitrile group creates a potent, mechanism-based inhibitor profile. This pharmacophore has been incorporated into numerous DPP-IV inhibitors beyond Vildagliptin, demonstrating the broad utility of derivatives stemming from this cyanopyrrolidine core [3] [6] [9].
The discovery and development of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile are inextricably linked to the intense pharmaceutical research into DPP-IV inhibition that began in the late 1990s and early 2000s. The validation of DPP-IV as a therapeutic target for type 2 diabetes spurred the search for potent, selective, and orally bioavailable inhibitors [3] [7] [9].
Early DPP-IV inhibitor prototypes, such as NVP-DPP728, established the fundamental importance of the 2-cyanopyrrolidine scaffold for achieving high inhibitory potency. However, the synthesis of these early compounds often relied on expensive or multi-step routes for introducing the cyanopyrrolidine moiety. A key bottleneck was the preparation of the critical intermediate (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile. Initially, this compound was synthesized from L-prolinamide, which itself required an N-protection/deprotection strategy, leading to moderate overall yields (around 52%) and higher costs [2] [3] [7].
A significant synthetic breakthrough occurred with the development of an alternative route starting from readily available and inexpensive L-proline [2] [3] [9]:
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile emerges within this context primarily as:
Its importance grew as processes evolved, particularly for industrial-scale telescopic syntheses of Vildagliptin. For example, patent WO2022003405A1 describes a one-pot process where a related cyanopyrrolidine compound is reacted with an excess of chloroacetyl chloride in a high-boiling polar solvent (like DMF), potentially generating and utilizing the hydroxy or chloroacetyl intermediates in situ without full isolation, followed by direct reaction with 3-hydroxy-1-aminoadamantane [8]. This highlights the compound's role in streamlining manufacturing.
The clinical success of Vildagliptin (developed by Novartis) and other cyanopyrrolidine-based DPP-IV inhibitors (Sitagliptin, Saxagliptin) cemented the therapeutic value of this class. Vildagliptin, specifically containing the (S)-1-[N-(3-Hydroxyadamantan-1-yl)glycyl]-2-cyanopyrrolidine structure derived from intermediates like the hydroxyacetyl compound, demonstrated potent, selective, and orally bioavailable DPP-IV inhibition in clinical trials, leading to its approval in numerous markets [3] [5] [7]. This success underscored the critical role of efficient synthetic routes to key intermediates like (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile in enabling the development and commercialization of these life-changing antidiabetic drugs.
Table 3: Historical Milestones in DPP-IV Inhibitor Development and Role of Cyanopyrrolidine Intermediates
Timeframe | Key Milestone | Significance for (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carbonitrile | References |
---|---|---|---|
Late 1990s | Identification of DPP-IV as target; Discovery of cyanopyrrolidine potency (e.g., NVP-DPP728). | Established core pharmacophore requiring efficient synthesis. | [3] [7] [9] |
Early 2000s | Development of Vildagliptin (LAF237) & Sitagliptin (MK-0431). | Created demand for scalable synthesis of key cyanopyrrolidine intermediates. | [3] [5] [9] |
~2005-2008 | Alternative synthesis from L-proline (replacing L-prolinamide route). | Enabled cost-effective large-scale production of chloroacetyl intermediate; Hydroxyacetyl derivative becomes relevant as related compound/alternative precursor. | [2] [3] [9] |
2007-2008 | FDA approvals for Sitagliptin (2006), Saxagliptin (2009 EU, 2009 US), Vildagliptin (2007 EU, not US). | Validated cyanopyrrolidine class; Increased need for efficient manufacturing processes. | [3] [5] |
~2020-Present | Development of telescoped & one-pot industrial processes for Vildagliptin. | Explored direct use of hydroxyacetyl derivative or its precursors within integrated processes to minimize isolation steps. | [4] [8] |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3